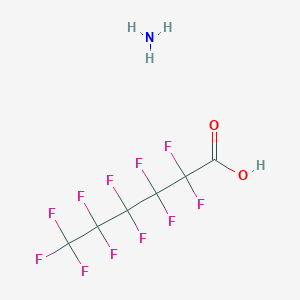
Ammonium undecafluorohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium undecafluorohexanoate, also known as APFHx , is a chemical compound with the molecular formula C6HF11NO2 . It belongs to the class of perfluoroalkyl substances (PFAS) . APFHx is an ammonium salt derived from undecafluorohexanoic acid (PFHx). The compound is used in various industrial applications, including surface treatments, coatings, and fire-fighting foams .
Molecular Structure Analysis
APFHx has a linear structure, with eleven fluorine atoms attached to a hexanoic acid backbone. The ammonium cation (NH4+) balances the negative charge from the fluorine atoms. The compound’s molecular weight is approximately 301.06 g/mol .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Ammonium undecafluorohexanoate's related compounds have been studied for various chemical applications. For instance, ammonium hexafluoridosilicates are significant in solving the utilization of solutions of fluorosilicic acid, a primary alternative source of fluorine for the chemical industry (Gelmboldt, Kravtsov, & Fonari, 2019). Similarly, ammonium salts, including related compounds, have been utilized in separating phenols from oils by forming deep eutectic solvents, showcasing their efficiency in nonaqueous processes (Pang, Hou, Wu, Guo, Peng, & Marsh, 2012).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, ammonium-based compounds have been used in various studies. For example, ammonium salts have been employed in a gas-phase NMR technique to study the thermolysis of materials, particularly in the thermal decomposition of ammonium perfluorooctanoate (Krusic & Roe, 2004). Additionally, methods involving ammonium bifluoride have been developed for decomposing diverse solid inorganic matrices, significantly enhancing constituent elemental analysis (O’Hara, Kellogg, Parker, Morrison, Corbey, & Grate, 2017).
Biological and Medical Research
In the biological field, ammonium ions, including related compounds, have been studied extensively. Research indicates that ammonium is a major inorganic nitrogen source for plants, influencing physiological and morphological responses (Liu & von Wirén, 2017). This highlights its importance in plant biology and agriculture.
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
21615-47-4 |
|---|---|
Molecular Formula |
C6HF11O2.H3N C6H4F11NO2 |
Molecular Weight |
331.08 g/mol |
IUPAC Name |
azanium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate |
InChI |
InChI=1S/C6HF11O2.H3N/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);1H3 |
InChI Key |
OWCNWICUDXNCTI-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
| 21615-47-4 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


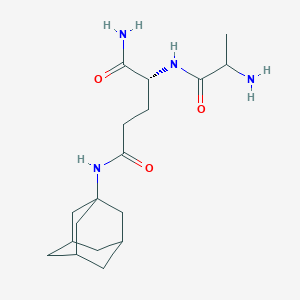
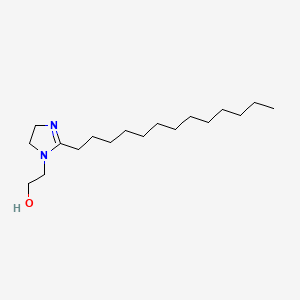


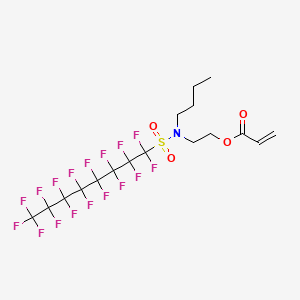


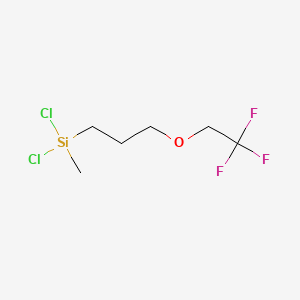


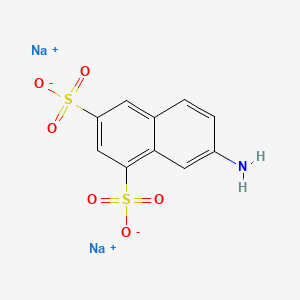


![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethyl-](/img/structure/B1619559.png)
